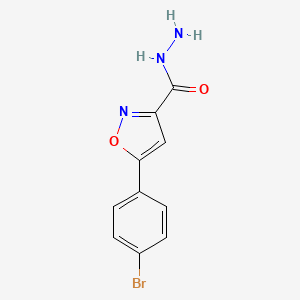

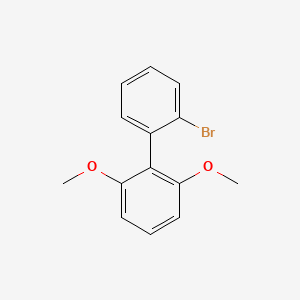

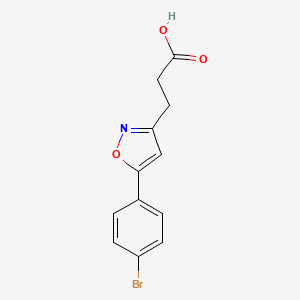

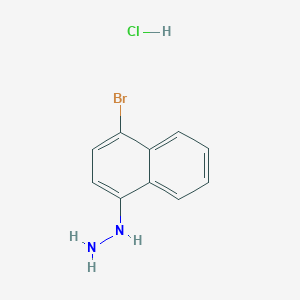

1-(4-Bromo-1-naphthyl)hydrazine, HCl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of bromo hydrazine derivatives has been a subject of interest due to their potential biological activities. In the study presented in paper , the compound 1-((E)-3-(4-bromophenyl)-1-phenylallylidene)-2-(m-tolyl)hydrazine was synthesized and characterized using spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR. The synthesis process was followed by single crystal X-ray diffraction for structural elucidation. Similarly, paper describes the synthesis of a novel bromo hydrazine derivative, specifically (E)-2-(2-bromo-4,5-dimethoxybenzilidene)-1-(4,5-dimethoxy-2-methylphenyl)-1-hydroxyhydrazine. This compound was also characterized using 1H NMR spectroscopy and UV-visible studies, with crystallographic data confirming its monoclinic space group.

Molecular Structure Analysis

The molecular structure of the synthesized compounds was extensively analyzed in both studies. In paper , the orientation of the benzene rings in the compound was described with specific dihedral angles, and the presence of intermolecular hydrogen bonds was noted, contributing to the crystal packing. The Hirshfeld surface analysis revealed the significance of various intermolecular interactions, including H⋯H and H⋯C/C⋯H. Paper also conducted a detailed molecular geometry analysis using Density Functional Theory (DFT) calculations, exploring the HOMO-LUMO energies, Molecular electrostatic potential (MEP), and other parameters. The Hirshfeld surface and 3D energy framework analyses provided insights into the intermolecular interactions that contribute to molecular stability.

Chemical Reactions Analysis

The interaction of the synthesized compounds with DNA was a focal point in the chemical reactions analysis. Paper investigated the compound's interaction with DNA both theoretically, using DFT, and experimentally, through UV-visible spectroscopy and cyclic voltammetry. The analyses suggested intercalation as the mode of DNA binding, which was further supported by viscosity measurements. On the other hand, paper conducted molecular docking studies to explore the probable binding modes of the synthesized molecule with different biological receptors, including those related to S. aureus, E. coli, colon cancer, lung cancer, and DNA.

Physical and Chemical Properties Analysis

The physical and chemical properties of the bromo hydrazine derivatives were analyzed to determine their potential applications. In paper , the crystal structure analysis provided insights into the compound's solid-state properties, while the spectral and voltammetric analysis helped understand its interaction with DNA. Paper went further to calculate the lipophilicity index (log P value) of the molecule, which correlates with biological activity and is influenced by the C-H⋯π interaction. The collective contribution of weak interactions such as C-H⋯O/N/Br and π⋯π was highlighted as responsible for the molecular stability.

科学的研究の応用

Chemical Sensing and Environmental Monitoring

Detection of Hydrazine : The chemical properties of 1-(4-Bromo-1-naphthyl)hydrazine, HCl have been leveraged in the development of sensitive chemodosimetric sensors for hydrazine. These sensors can detect hydrazine in various environments, including atmospheric air, with high selectivity and sensitivity. This application is particularly relevant for environmental monitoring, as hydrazine is a hazardous substance used in industrial processes (Lee et al., 2013), (Hao et al., 2017).

Air Quality Analysis : Research has demonstrated the use of 1-(4-Bromo-1-naphthyl)hydrazine, HCl derivatives in the analysis of air quality. These compounds have been synthesized and used for the determination of aldehydes in air samples, offering an innovative approach to monitoring air pollution (Kempter et al., 2002).

Biological Applications

- Biological Imaging : In the field of biochemistry, 1-(4-Bromo-1-naphthyl)hydrazine, HCl has contributed to the development of fluorescent probes. These probes are used for imaging applications, particularly for the detection of hydrazine in biological systems like living cells and zebrafish. This application underscores the compound's potential in biomedical research and diagnostics (Jung et al., 2019), (Zhu et al., 2019).

Industrial and Analytical Chemistry

Corrosion Inhibition : In the realm of industrial applications, derivatives of 1-(4-Bromo-1-naphthyl)hydrazine, HCl have been studied for their potential as corrosion inhibitors. This research is particularly relevant for the protection of metals in aggressive industrial environments (Yadav et al., 2015).

Chemical Synthesis and Characterization : The compound has been utilized in the synthesis of various chemical structures, including naphthalenylmethylen hydrazine derivatives. These synthesized compounds have potential applications in different fields, such as pharmaceuticals and materials science (Shirinzadeh & Dilek, 2020).

特性

IUPAC Name |

(4-bromonaphthalen-1-yl)hydrazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2.ClH/c11-9-5-6-10(13-12)8-4-2-1-3-7(8)9;/h1-6,13H,12H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSVOULXCPVRCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)NN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromo-1-naphthyl)hydrazine, HCl | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。